molecular formula C28H47NO3 B10850696 N-(2,4-dimethoxyphenethyl)oleamide

N-(2,4-dimethoxyphenethyl)oleamide

Cat. No.: B10850696
M. Wt: 445.7 g/mol
InChI Key: YDMFQRINHJCRDN-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenethyl)oleamide is a synthetic fatty acid amide analog offered for research purposes to investigate the biology of endogenous lipid signaling molecules. This compound is of significant interest in neuroscience research, particularly in the study of sleep regulation. Its structure incorporates an oleamide backbone, an endogenous fatty acid amide known to accumulate in the cerebrospinal fluid during sleep deprivation and induce physiological sleep in animal models . The addition of the 2,4-dimethoxyphenethyl moiety is designed to modulate the compound's properties and interactions with key biological targets. Like the prototypical fatty acid amide oleamide, this compound is hypothesized to interact with multiple neurotransmitter systems. Research on oleamide suggests potential mechanisms of action could include the allosteric modulation of receptors such as GABA-A and serotonergic receptors (e.g., 5-HT2A, 5-HT2C, 5-HT7), which are critical in regulating sleep-wake cycles and neuronal excitability . Furthermore, oleamide and its analogs have been shown to inhibit gap junction communication between glial cells in a structurally specific manner, a process that may influence higher-order neuronal functions including sleep . Another area of research interest involves the endocannabinoid system; oleamide exhibits cannabinoid-mimetic behaviors and has been studied as a potential agonist at CB1 receptors or as an inhibitor of the catabolic enzyme fatty acid amide hydrolase (FAAH), thereby potentially potentiating the effects of endocannabinoids like anandamide . Researchers can utilize this compound as a chemical tool to further elucidate the complex pathways of sleep induction, lipid-mediated signaling, and neuroregulation. This product is intended for research use only in laboratory settings and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C28H47NO3

Molecular Weight

445.7 g/mol

IUPAC Name

(Z)-N-[2-(2,4-dimethoxyphenyl)ethyl]octadec-9-enamide

InChI

InChI=1S/C28H47NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(30)29-23-22-25-20-21-26(31-2)24-27(25)32-3/h11-12,20-21,24H,4-10,13-19,22-23H2,1-3H3,(H,29,30)/b12-11-

InChI Key

YDMFQRINHJCRDN-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=C(C=C(C=C1)OC)OC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Modifications

The table below highlights key structural differences and similarities between N-(2,4-dimethoxyphenethyl)oleamide and related compounds:

Compound Name Core Structure Substituents/Modifications Pharmacological Target
This compound Oleamide + phenethyl group 2,4-Dimethoxy on phenethyl Hypothesized: CB1/CB2 receptors
Anandamide (AEA) Arachidonylethanolamide Arachidonic acid + ethanolamine CB1/CB2 receptors
N-(2-Hydroxyethyl)oleamide (2HEO) Oleamide + hydroxyethyl 2-Hydroxyethyl group Cannabinoid receptors
N-(2-Fluoroethyl)oleamide (2FEO) Oleamide + fluoroethyl 2-Fluoroethyl group Cannabinoid receptors
3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)acrylamide Acrylamide + phenethyl 3,4-Dimethoxy, chloropyridinyl, dimethylphenyl Unknown (antifungal?)

Key Observations :

  • The 2,4-dimethoxyphenethyl group distinguishes the target compound from AEA (arachidonic acid-based) and simpler oleamides (e.g., 2HEO/2FEO). Methoxy groups may improve metabolic stability compared to hydroxyl or fluorine substituents.
  • The compound in shares a dimethoxyphenethyl group but incorporates an acrylamide backbone and chloropyridinyl moiety, suggesting divergent biological targets .

Pharmacological Activity

Cannabinoid Receptor Affinity:

  • Anandamide (AEA) : Binds competitively to CB1 receptors (IC₅₀ ~ 89 nM in receptor-binding assays) and inhibits neurotransmitter release .
  • 2HEO and 2FEO : Exhibit THC-like activity, including tumor cell growth inhibition and apoptosis induction via CB1/CB2 pathways .
  • The dimethoxy groups may enhance membrane permeability compared to 2HEO/2FEO.

Functional Outcomes :

  • 2HEO and 2FEO demonstrate anticancer effects in vitro, while AEA is implicated in neuromodulation .
  • The compound from shows antifungal activity (77% yield, Mp. 111–113°C) but lacks cannabinoid-related data .

Stability and Degradation

  • N-(2-Aminoethyl)-oleamide (): Degrades sharply above 300°C in TGA, indicating thermal instability common to amides .
  • This compound : Methoxy groups may confer oxidative stability compared to hydroxylated analogs (e.g., 2HEO).

Preparation Methods

Esterification of Oleic Acid

Oleic acid is first converted to methyl oleate to enhance reactivity. Two esterification methods are prevalent:

  • Acid-catalyzed esterification : Oleic acid reacts with methanol in the presence of p-toluenesulfonic acid (PTSA) at reflux for 6 hours, achieving 95% yield.

  • Base-mediated esterification : Potassium bicarbonate (KHCO₃) and methyl iodide in tetrahydrofuran (THF) yield methyl oleate at 92% efficiency without compromising the double bond.

Aminolysis with 2,4-Dimethoxyphenethylamine

Methyl oleate undergoes aminolysis with 2,4-dimethoxyphenethylamine under basic conditions. Sodium methoxide (NaOMe) in anhydrous methanol at 60°C for 8 hours facilitates nucleophilic acyl substitution, forming the target amide. The reaction mechanism involves deprotonation of the amine, followed by attack on the ester carbonyl (Fig. 1).

Key Parameters

ParameterOptimal Value
Temperature60°C
Reaction Time8 hours
Catalyst29% NaOMe (w/w)
SolventAnhydrous Methanol

Catalytic Coupling Using Carbodiimide Reagents

Recent advances employ coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) to streamline amide bond formation. This method bypasses esterification by directly activating oleic acid.

Reaction Protocol

  • Activation of Oleic Acid : EDCI (0.38 g) and 4-dimethylaminopyridine (DMAP, 0.55 g) are added to oleic acid and 2,4-dimethoxyphenethylamine in anhydrous dichloromethane at 0°C under nitrogen.

  • Coupling Reaction : The mixture warms to room temperature and stirs for 24 hours. Post-reaction workup includes sequential washes with HCl (2.0 M), saturated NaHCO₃, and brine, followed by recrystallization in dichloromethane/ethyl acetate.

Performance Metrics

MetricValue
Yield76%
Purity>99% (HPLC)

This method’s pseudo-first-order kinetics suggest rate dependence on EDCI concentration, aligning with mechanisms observed in analogous systems.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Aminolysis : Higher yields (95%) but longer reaction times (8–24 hours).

  • EDCI Coupling : Faster (24 hours) but lower yields (76%) due to side reactions.

Environmental and Economic Considerations

  • EDCI methods require costly reagents ($0.38/g EDCI vs. $0.05/g NaOMe).

  • Sodium methoxide is preferable for large-scale synthesis due to lower catalyst loading (1 wt%).

Characterization and Quality Control

Spectroscopic Validation

  • FTIR : C=O stretch at 1640–1680 cm⁻¹ and N–H bend at 1550 cm⁻¹ confirm amide formation.

  • NMR :

    • ¹H-NMR : δ 5.33–5.36 ppm (olefinic protons), δ 3.75 ppm (methoxy groups).

    • ¹³C-NMR : δ 173.2 ppm (amide carbonyl), δ 55.1 ppm (methoxy carbons).

Electrochemical Profiling

Cyclic voltammetry in acetonitrile reveals oxidation peaks at +1.2 V vs. Ag/AgCl, attributed to the methoxyphenyl moiety’s electron-donating effects.

Industrial and Research Implications

The choice of method hinges on application-specific needs:

  • Pharmaceuticals : EDCI coupling ensures high purity for bioactivity studies.

  • Polymer Additives : Sodium methoxide-catalyzed aminolysis offers cost-effective bulk production.

Future research should explore enzymatic catalysis and continuous-flow systems to enhance sustainability .

Q & A

Q. Yield Optimization :

  • Monitor reaction progress via TLC or LC-MS to identify incomplete coupling.
  • Use excess amine (1.2–1.5 equivalents) to drive the reaction to completion .

How should researchers characterize the structural integrity of this compound?

Q. Basic Characterization :

  • ¹H/¹³C NMR : Confirm the presence of the 2,4-dimethoxyphenyl group (aromatic protons at δ 6.5–7.0 ppm, methoxy signals at δ ~3.8 ppm) and oleoyl chain (allylic protons at δ 5.3 ppm, methylene/methyl groups in the aliphatic region) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 488.3 for C₂₈H₄₀NO₄).

Q. Advanced Techniques :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., olefinic protons in the oleoyl chain) .
  • X-ray Crystallography : If crystalline derivatives are obtainable, confirm stereochemistry and packing .

What thermal stability data are available for this compound, and how should storage conditions be optimized?

Q. Basic Stability Profile :

  • TGA/DSC Analysis : Sharp single-stage decomposition above 300°C, consistent with amide-containing compounds. Store at –20°C under inert gas (Ar) to prevent oxidation of the oleoyl chain .

Q. Advanced Degradation Studies :

  • Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., hydrolyzed oleic acid or demethylated derivatives) .

What pharmacological models are suitable for evaluating the bioactivity of this compound?

Q. Basic In Vitro Models :

  • Cannabinoid Receptor Binding Assays : Test affinity for CB1/CB2 receptors using competitive radioligand displacement (e.g., [³H]CP-55,940) in transfected HEK293 cells .
  • Calcium Flux Assays : Measure G protein-coupled receptor (GPCR) activation in neuronal cell lines.

Q. Advanced In Vivo Models :

  • Vasodilation Studies : Use isolated rodent aortic rings pre-contracted with phenylephrine to assess dose-dependent relaxation .
  • Metabolic Stability : Evaluate hepatic clearance using microsomal incubation (e.g., human liver microsomes + NADPH) with LC-MS quantification .

How can researchers resolve contradictions in reported bioactivity data for structurally similar oleamide derivatives?

Q. Methodological Considerations :

  • Orthogonal Assays : Combine receptor binding data with functional assays (e.g., cAMP inhibition for CB1) to confirm activity .
  • Species-Specific Variability : Test compounds across multiple cell lines (e.g., human vs. rodent) to identify interspecies differences in receptor affinity.
  • Impurity Analysis : Use high-resolution LC-MS to rule out confounding effects from synthetic byproducts (e.g., unreacted amine or oleic acid) .

What analytical methods are recommended for quantifying this compound in complex matrices?

Q. Basic Quantification :

  • HPLC-UV : Use a C18 column with isocratic elution (acetonitrile/water + 0.1% formic acid) and detect at λ = 254 nm (aromatic moiety).

Q. Advanced Metabolite Identification :

  • LC-HRMS : Employ Q-TOF or Orbitrap systems to characterize phase I/II metabolites in biological samples (e.g., plasma, liver homogenates) .

What are the potential mechanisms of action for this compound in neurological systems?

Q. Hypotheses Based on Structural Analogues :

  • Endocannabinoid Mimicry : The oleoyl chain may interact with lipid-binding domains of CB1 receptors, similar to anandamide .
  • TRPV1 Modulation : Test activation of transient receptor potential channels using calcium imaging in dorsal root ganglion neurons .

Q. Experimental Validation :

  • Knockout Models : Compare wild-type and CB1/TRPV1 knockout mice in behavioral assays (e.g., thermal nociception) .

How can researchers design experiments to assess the compound’s potential off-target effects?

Q. Basic Screening :

  • Broad-Panel GPCR Assays : Use commercial platforms (e.g., Eurofins Cerep) to screen against 50+ receptors.

Q. Advanced Profiling :

  • Kinase Inhibition Assays : Test at 10 µM in a panel of 300+ kinases (e.g., DiscoverX KINOMEscan) .
  • hERG Channel Binding : Evaluate cardiac safety via patch-clamp electrophysiology in HEK293 cells expressing hERG .

What computational tools are suitable for modeling the interaction of this compound with lipid membranes?

Q. Basic Docking Studies :

  • AutoDock Vina : Simulate binding to CB1 using crystal structures (PDB: 5TGZ). Focus on hydrophobic interactions with the oleoyl chain .

Q. Advanced MD Simulations :

  • GROMACS : Run 100-ns simulations in a POPC bilayer to analyze membrane insertion dynamics and stability .

How can discrepancies in thermal decomposition profiles between batches be investigated?

Q. Root-Cause Analysis :

  • Purity Assessment : Compare HPLC chromatograms for batch-to-batch impurities (e.g., residual solvents or starting materials) .
  • Crystallinity Differences : Perform PXRD to assess polymorphic variations affecting thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.